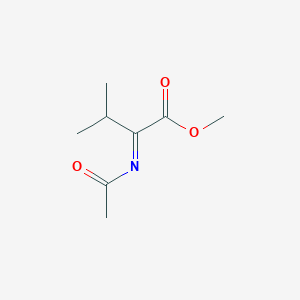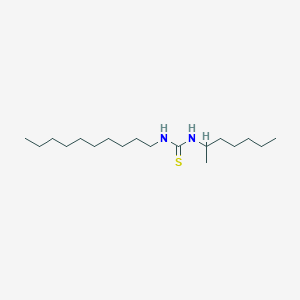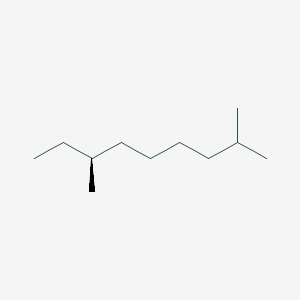
(7S)-2,7-Dimethylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S)-2,7-Dimethylnonane is an organic compound belonging to the class of alkanes It is characterized by its branched structure, with two methyl groups attached to the second and seventh carbon atoms of a nonane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7S)-2,7-Dimethylnonane typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 2,7-dimethyl-1-nonene with a suitable Grignard reagent, followed by hydrogenation to yield the desired alkane. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.
Analyse Chemischer Reaktionen
Types of Reactions: (7S)-2,7-Dimethylnonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation with Pd/C.
Substitution: Cl2 or Br2 in the presence of UV light or a radical initiator.
Major Products Formed:
Oxidation: Formation of 2,7-dimethylnonan-2-ol, 2,7-dimethylnonan-2-one, or 2,7-dimethylnonanoic acid.
Reduction: Formation of simpler alkanes such as 2,7-dimethyloctane.
Substitution: Formation of 2,7-dichloro-2,7-dimethylnonane or 2,7-dibromo-2,7-dimethylnonane.
Wissenschaftliche Forschungsanwendungen
(7S)-2,7-Dimethylnonane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of branched alkanes.
Biology: Investigated for its potential role in biological systems as a hydrophobic molecule that can interact with lipid membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.
Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds, particularly in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (7S)-2,7-Dimethylnonane in various applications involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethyloctane: Similar structure but with one less carbon atom, leading to different physical and chemical properties.
2,7-Dimethylundecane: Similar structure but with one more carbon atom, affecting its boiling point and reactivity.
2,6-Dimethylnonane: Similar structure but with methyl groups on different carbon atoms, influencing its steric and electronic properties.
Uniqueness: (7S)-2,7-Dimethylnonane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties compared to its isomers and homologs. Its specific configuration can lead to unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62911-39-1 |
|---|---|
Molekularformel |
C11H24 |
Molekulargewicht |
156.31 g/mol |
IUPAC-Name |
(7S)-2,7-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-11(4)9-7-6-8-10(2)3/h10-11H,5-9H2,1-4H3/t11-/m0/s1 |
InChI-Schlüssel |
QYQSPINNJUXEDY-NSHDSACASA-N |
Isomerische SMILES |
CC[C@H](C)CCCCC(C)C |
Kanonische SMILES |
CCC(C)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




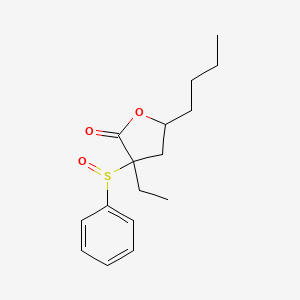
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
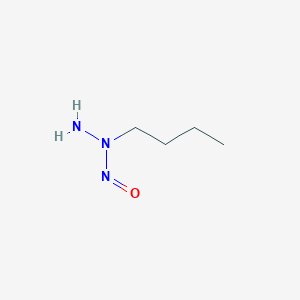
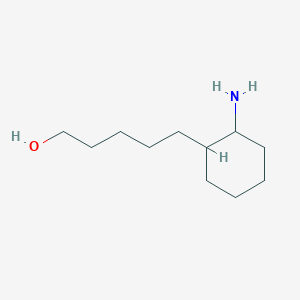
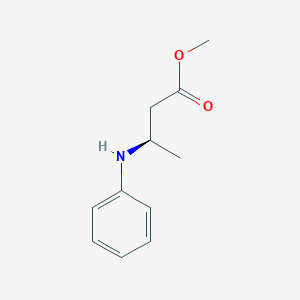

![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
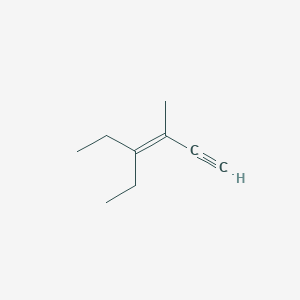
![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
